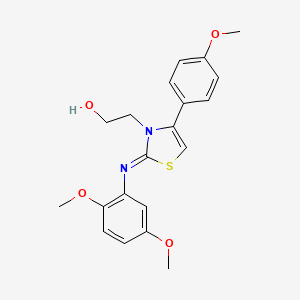

(Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol, appears to be a complex molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar thiazole and thiazolidinone derivatives, which can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related thiazole derivatives, as mentioned in the provided papers, involves the use of imino and methoxy functional groups, which are also present in the target compound. For example, the efficient preparation of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from a dinitrile precursor . This suggests that the synthesis of the target compound might also involve a multi-step reaction, possibly starting from a dinitrile and incorporating the appropriate methoxy and imino substituents through subsequent reactions.

Molecular Structure Analysis

The molecular structure of thiazole and thiazolidinone derivatives is often characterized by X-ray crystallography, as seen in the synthesis of (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one . The crystal structure of such compounds reveals important characteristics like dihedral angles and the absence of planarity, which can affect the compound's reactivity and interaction with other molecules. The target compound's structure may also exhibit similar non-planarity and specific dihedral angles between its rings, influencing its chemical behavior.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by their molecular structure. The presence of imino and methoxy groups can facilitate certain chemical reactions, such as the formation of hydrogen bonds in the crystal packing of the molecules . These interactions can lead to a three-dimensional molecular structure that is crucial for the compound's stability and reactivity. The target compound may also participate in similar reactions, forming hydrogen bonds that stabilize its structure and affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and thiazolidinone derivatives can be studied using various spectroscopic methods and quantum chemical calculations . For instance, the dipole moment orientations and molecular electrostatic potential around the molecule can provide insights into the nature of inter- and intramolecular charge transfer. The HOMO-LUMO energy levels are also critical for understanding the compound's stability and reactivity. These properties for the target compound would likely be similar, with its stability and reactivity being influenced by its molecular structure and electronic properties.

Scientific Research Applications

Green Synthesis Methods

A study by Shahvelayati et al. (2017) describes an efficient synthesis method for a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid. This method uses a three-component tandem reaction in ionic liquid media, highlighting a green synthesis approach (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Structural Analysis and Tautomerism

Beuchet et al. (1999) conducted a study on a structurally related compound, 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide. Their findings provide insights into the tautomerism and structural parameters of such compounds (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Potential Pharmacological Applications

Drapak et al. (2019) explored the potential antihypertensive properties of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines. This study's findings suggest the relevance of thiazol-imine derivatives in cardiovascular pharmacology (Drapak et al., 2019).

Synthesis and Characterization

Tayade & Waghmare (2016) conducted research on the synthesis of similar compounds, specifically focusing on their structural characterization. This work can be relevant to understanding the synthesis routes and structural features of (Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol (Tayade & Waghmare, 2016).

properties

IUPAC Name |

2-[2-(2,5-dimethoxyphenyl)imino-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-24-15-6-4-14(5-7-15)18-13-27-20(22(18)10-11-23)21-17-12-16(25-2)8-9-19(17)26-3/h4-9,12-13,23H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUNEQJNIZLCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=C(C=CC(=C3)OC)OC)N2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-((2,5-dimethoxyphenyl)imino)-4-(4-methoxyphenyl)thiazol-3(2H)-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B3005115.png)

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)

![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)